![molecular formula C10H16LiNO5 B13517075 Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)
Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate is a chemical compound with a complex structure that includes a lithium ion, a tert-butoxycarbonyl-protected amino group, and an oxetane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate typically involves multiple steps One common method includes the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of an oxetane ringThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of automated reactors and continuous flow systems may also be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxetane ring or the Boc-protected amino group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used .
科学的研究の応用
Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialized materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets. The lithium ion can influence various biochemical pathways, while the Boc-protected amino group and oxetane ring can interact with different enzymes and receptors. These interactions can modulate biological activities, making the compound useful in drug development and other applications .
類似化合物との比較
Similar Compounds
- Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-3-{[2-(dimethylamino)ethyl]sulfanyl}propanoate
- Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate
Uniqueness
This compound is unique due to its combination of a lithium ion, a Boc-protected amino group, and an oxetane ring.
特性
分子式 |
C10H16LiNO5 |
|---|---|
分子量 |
237.2 g/mol |
IUPAC名 |
lithium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate |
InChI |
InChI=1S/C10H17NO5.Li/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6;/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13);/q;+1/p-1 |
InChIキー |
LJCGQQBOTZRGPK-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC(C)(C)OC(=O)NC(C1COC1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


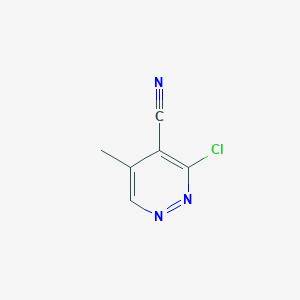
![4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)
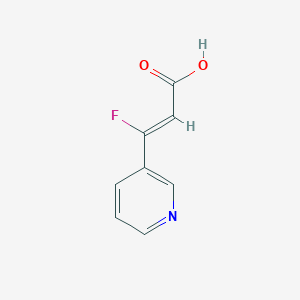
![Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B13517018.png)
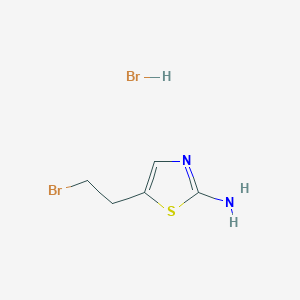
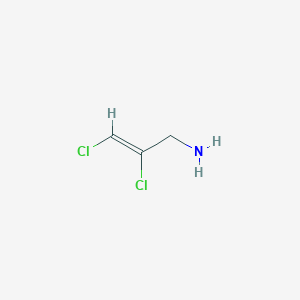

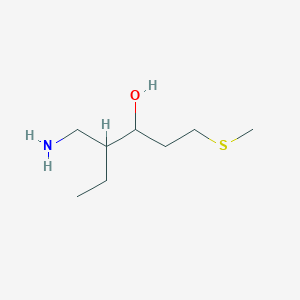
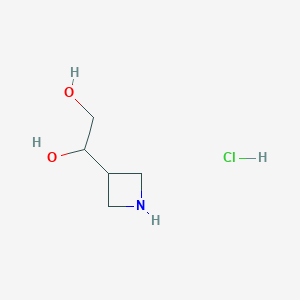


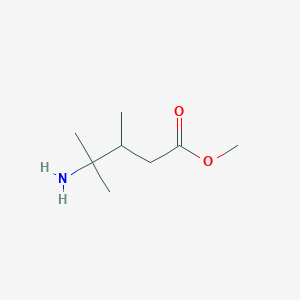
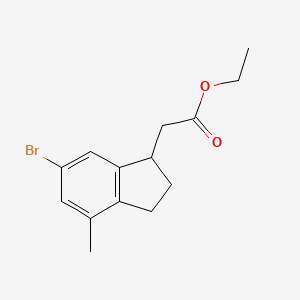
![(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13517085.png)
